molecular formula C8H13NO2 B13159031 4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one

4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one

Cat. No.: B13159031
M. Wt: 155.19 g/mol
InChI Key: VJRUOQVGFMSENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and a butanone moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dihydrofuran-2-carbaldehyde with an appropriate amine, followed by reduction and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-amino-1-(2,3-dihydrofuran-5-yl)butan-1-one

InChI

InChI=1S/C8H13NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h4H,1-3,5-6,9H2

InChI Key

VJRUOQVGFMSENV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)C(=O)CCCN

Origin of Product

United States

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